molecular formula C13H13Cl2N3O3 B1585299 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- CAS No. 63637-89-8

1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

Cat. No. B1585299
CAS RN: 63637-89-8
M. Wt: 330.16 g/mol
InChI Key: GKJUMTZXIUCPAG-UHFFFAOYSA-N
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Description

Iprodione is a dicarboximide fungicide that is commonly used in agriculture. It is also known by other names such as Chipco 26019, Glycophen, Glycophene, Iprodial, LFA 2043, Promidione, Rovral, Rovral Flo, and RP 26019 .


Molecular Structure Analysis

The molecular formula of Iprodione is C13H13Cl2N3O3 . The IUPAC name is 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxo-imidazolidine-1-carboxamide . The structure consists of an imidazolidine ring which is substituted with a 3,5-dichlorophenyl group, an isopropyl group, and two oxo groups .

Scientific Research Applications

Agricultural Fungicide

Iprodione is widely used as a fungicide in agriculture. It is effective against a variety of fungal diseases such as Botrytis bunch rot , Brown rot , and Sclerotinia . It’s applied to fruits, vegetables, ornamental trees, shrubs, and lawns to control fungal infestations .

Analytical Testing in Food and Beverage

As a reference standard with CAS number: 63637-89-8, Iprodione isomer 1 is utilized for analytical testing within the food and beverage sector. This ensures the quality and safety of products by detecting any potential contamination .

Soil Bacteria Metabolism

Research has shown that certain soil bacteria can rapidly degrade Iprodione, suggesting its use as a carbon and nitrogen source for these microorganisms. This could have implications for bioremediation strategies .

Genetic Resistance Studies

Iprodione has been the subject of genetic studies, particularly in understanding resistance mechanisms in pathogens like Botrytis cinerea . This research helps in developing strategies to overcome resistance in fungal pathogens .

Safety And Hazards

Iprodione is a pesticide and thus, it is subject to safety regulations and legal provisions applicable to its manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of Iprodione can result in a lowering or complete loss of safety and efficacy .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)18-11(19)6-17(13(18)21)12(20)16-10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUMTZXIUCPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CN(C1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213007
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

CAS RN

63637-89-8
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063637898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
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1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
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1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Reactant of Route 4
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Reactant of Route 5
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Reactant of Route 6
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

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